tert-Butyl hydrogen carbonate

Catalog No.
S1919372
CAS No.
51300-90-4
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
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tert-Butyl hydrogen carbonate

CAS Number

51300-90-4

Product Name

tert-Butyl hydrogen carbonate

IUPAC Name

tert-butyl hydrogen carbonate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)

InChI Key

XKXIQBVKMABYQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)O

Tert-Butyl Hydrogen Carbonate in Organic Synthesis

Tert-butyl hydrogen carbonate, also known as tert-butyl carbonic acid, is a valuable reagent in organic synthesis for its ability to react with amines to form substituted tert-butyl carbamates []. These carbamates are useful intermediates in the synthesis of various complex molecules, including pharmaceuticals.

One key application is in the production of taxol, a potent anticancer drug. Tert-butyl hydrogen carbonate plays a role in protecting a specific hydroxyl group on the taxol molecule during the synthesis process []. This protecting group strategy allows for targeted modification of other parts of the molecule without affecting the sensitive hydroxyl group. After the desired modifications are complete, the tert-butyl carbamate protecting group can be easily removed to reveal the original hydroxyl functionality.

Tert-Butyl Hydrogen Carbonate as a Recyclable Acid Catalyst

Tert-butyl hydrogen carbonate exhibits a unique property – it can act as a recyclable acid catalyst []. Upon treatment with acids like acetic acid or hydrochloric acid at room temperature, it converts into a powerful Brønsted–Lowry acid. This activated form can then be used to catalyze various organic reactions.

The beauty lies in its reusability. Treatment with a base like sodium hydroxide or sodium methoxide reverses the reaction, regenerating the original tert-butyl hydrogen carbonate. This cycle of activation and deactivation can be repeated multiple times without significant loss of catalytic activity, making it a more sustainable option compared to traditional disposable acid catalysts [].

Tert-Butyl hydrogen carbonate, with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol, is a valuable compound in organic chemistry. It is also known as tert-butyl carbonic acid and is characterized by its stability and reactivity, making it suitable for various chemical applications. The compound typically appears as a colorless liquid and is often utilized in research settings due to its high purity, usually around 95%.

  • Toxicity: Limited data exists on the specific toxicity of tert-butyl hydrogen carbonate. However, it is recommended to handle it with care as it may cause irritation upon contact with skin, eyes, or respiratory system.
  • Flammability: Not flammable but may decompose upon heating, releasing hazardous gases like carbon dioxide.

  • Formation of Carbamates: It reacts with amines to form substituted tert-butyl carbamates, which serve as intermediates in the synthesis of complex molecules, including pharmaceuticals.
  • Recyclable Acid Catalyst: Upon treatment with acids like acetic acid or hydrochloric acid, tert-butyl hydrogen carbonate can convert into a Brønsted–Lowry acid, allowing it to catalyze various organic reactions. This transformation is reversible, enabling the compound to be reused multiple times without significant loss of activity.
  • Oxidation Reactions: The tert-butyl group can undergo oxidation, particularly involving the cleavage of C−H bonds, which is significant in biochemical pathways and synthetic applications.

The synthesis of tert-butyl hydrogen carbonate generally involves the reaction of phosgene (COCl₂) with tert-butanol ((CH₃)₃COH) in the presence of a base like triethylamine. This reaction produces tert-butyl hydrogen carbonate along with triethylamine hydrochloride as a byproduct:

text
COCl₂ + (CH₃)₃COH + Et₃N → (CH₃)₃C-O-C(=O)-O-H + Et₃N•HCl

This method allows for efficient production of the compound for use in various applications .

: Related compounds have been studied for their efficacy in wastewater treatment processes, highlighting their environmental benefits.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl hydrogen carbonate, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Characteristics
Di-tert-butyl dicarbonateC₁₀H₁₈O₄Widely used as a reagent for amine protection; stable under various conditions .
Methyl tert-butyl etherC₅H₁₂OCommonly used as a fuel additive; exhibits different reactivity compared to tert-butyl hydrogen carbonate .
Ethyl tert-butyl carbonateC₇H₁₄O₃Similar protective group capabilities but less commonly used in pharmaceutical synthesis compared to tert-butyl hydrogen carbonate .

Tert-Butyl hydrogen carbonate stands out due to its unique ability to act both as a protecting group and a recyclable acid catalyst, showcasing versatility that many similar compounds do not possess.

Carbonic Acid Esterification Protocols

Carbonic acid esterification represents one of the fundamental approaches for tert-butyl hydrogen carbonate synthesis. This methodology involves the direct condensation of carbonic acid derivatives with tert-butyl alcohol under acidic conditions [1] [2]. The classical Fischer esterification mechanism applies to this transformation, proceeding through a series of protonation, addition, deprotonation, and elimination steps [2].

The reaction typically requires elevated temperatures ranging from 140 to 180°C to achieve satisfactory conversion rates [3]. Concentrated sulfuric acid serves dual functions as both catalyst and dehydrating agent, facilitating the removal of water formed during the condensation process [3]. The equilibrium nature of this reaction necessitates the use of excess alcohol or continuous water removal to drive the reaction toward product formation [2].

Research findings indicate that reaction yields for carbonic acid esterification protocols typically range from 70 to 85%, with reaction times extending from 6 to 24 hours depending on the specific conditions employed [1] [4]. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the tert-butyl alcohol, subsequent proton transfer, and final elimination of water to form the desired carbonate ester [4].

Temperature optimization studies have demonstrated that operating conditions below 140°C result in significantly reduced reaction rates, while temperatures exceeding 180°C lead to thermal decomposition of the product and formation of unwanted side products [3]. The reaction is typically conducted under atmospheric pressure, though some variations employ reduced pressure to facilitate water removal [1].

Transcarbonation Reactions With Alcohol Substrates

Transcarbonation reactions represent an alternative approach for tert-butyl hydrogen carbonate synthesis, involving carbonate interchange between dimethyl carbonate and tert-butyl alcohol [5] [6]. This methodology offers several advantages over direct esterification, including milder reaction conditions and higher selectivities [5].

The transcarbonation process operates at significantly lower temperatures, typically around 90°C, compared to conventional esterification protocols [6]. The reaction proceeds through a two-step mechanism involving initial formation of methyl tert-butyl carbonate intermediates, followed by disproportionation to yield the desired symmetric carbonate product [5].

Heterogeneous catalysis using magnesium-aluminum mixed oxide catalysts derived from hydrotalcite precursors has proven highly effective for this transformation [5] [6]. These catalysts demonstrate excellent yields ranging from 93 to 96% with selectivities between 95 and 98% [6]. The reaction time requirements are substantially reduced compared to esterification protocols, typically requiring only 3 to 6 hours for completion [5].

The transcarbonation mechanism involves coordination of the alcohol substrate to Lewis acidic sites on the catalyst surface, followed by nucleophilic attack on the dimethyl carbonate carbonyl carbon [6]. The intermediate methyl alkyl carbonate then undergoes further transformation through disproportionation reactions at elevated temperatures ranging from 180 to 275°C [5].

MethodTemperature (°C)Pressure (atm)Reaction Time (hours)Yield (%)
Carbonic Acid Esterification140-18016-2470-85 [2] [3]
Transcarbonation with Dimethyl Carbonate9013-693-96 [5] [6]
Phase-Transfer Catalysis20-2511-4885-99 [7]
Direct Condensation with tert-Butanol80-1501-200.1-3056-84 [8] [9]

Catalytic Approaches

Lewis Acid-Catalyzed Formation Mechanisms

Lewis acid catalysis has emerged as a powerful strategy for tert-butyl hydrogen carbonate synthesis, offering enhanced reaction rates and improved selectivities compared to conventional thermal processes [10] [11]. The mechanism involves coordination of the Lewis acid to carbonyl oxygen atoms, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack [10].

Magnesium perchlorate and aluminum perchlorate have been identified as particularly effective Lewis acid catalysts for this transformation [10] [11]. The choice of Lewis acid significantly influences both reaction rate and product distribution, with the anionic component playing a crucial role in determining selectivity [11]. Perchlorates and triflates, containing highly delocalized negative charges, promote preferential ether formation, while less delocalized anions favor carbonate product formation [10].

The Lewis acid strength follows the general trend: scandium triflate > aluminum perchlorate > magnesium perchlorate, with corresponding turnover frequencies ranging from 30-50 h⁻¹ for scandium triflate to 15-25 h⁻¹ for magnesium perchlorate [10] [11]. Operating temperatures for Lewis acid-catalyzed processes are significantly lower than thermal methods, typically ranging from 25 to 100°C depending on the specific catalyst employed [11].

Bismuth oxyhalides represent a unique class of Lewis acid catalysts featuring both Lewis acidic bismuth sites and Lewis basic halide sites [12]. These bifunctional catalysts demonstrate exceptional performance in carbon dioxide cycloaddition reactions, achieving selectivities up to 100% under relatively mild conditions [12]. The mechanism involves simultaneous activation of both electrophilic and nucleophilic reaction partners through cooperative Lewis acid-base interactions [12].

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis provides an elegant solution for conducting carbonate synthesis reactions under mild conditions while maintaining high efficiency [13] [14] [7]. This methodology involves the use of quaternary ammonium or phosphonium salts to transport ionic reactants between immiscible phases, enabling reactions that would otherwise be impossible or extremely slow [14].

Tetrabutylammonium salts have proven particularly effective for tert-butyl hydrogen carbonate synthesis, with tetrabutylammonium bromide and tetrabutyl ammonium hydrogen sulfate showing excellent performance in biphasic systems [7]. The phase-transfer mechanism involves extraction of anionic nucleophiles from the aqueous phase into the organic phase, where they can react with organic electrophiles [13] [14].

The reaction conditions for phase-transfer catalysis are remarkably mild, typically operating at room temperature (20-25°C) under atmospheric pressure [7]. Reaction times vary considerably depending on the specific substrate and catalyst system, ranging from 1 hour for highly reactive substrates to 48 hours for more challenging transformations [7].

Crown ethers, particularly 18-crown-6, represent an alternative class of phase-transfer catalysts that demonstrate exceptional selectivity and efficiency [7]. These macrocyclic compounds coordinate alkali metal cations, rendering the associated anions more nucleophilic and facilitating their transport into organic media [14]. The crown ether-catalyzed reactions typically achieve yields between 85 and 99% with excellent product purities ranging from 95 to 99% [7].

Catalyst TypeLewis Acid StrengthOperating Temperature (°C)Selectivity (%)TOF (h⁻¹)
Magnesium PerchlorateModerate25-6085-95 [10] [11]15-25
Aluminum PerchlorateStrong25-8090-98 [10] [11]20-35
Scandium TriflateVery Strong25-10095-99 [10] [11]30-50
Bismuth OxyhalidesModerate150-17095-100 [12]10-20
Zinc TosylateModerate70-10080-90 [15]12-18

Green Chemistry Innovations

Solvent-Free Synthetic Routes

Solvent-free synthesis represents a paradigm shift toward more sustainable chemical processes, eliminating the need for organic solvents while maintaining or improving reaction efficiency [16] [17] [18]. These methodologies align with green chemistry principles by reducing waste generation, minimizing environmental impact, and simplifying product purification procedures [16].

The solvent-free approach for tert-butyl hydrogen carbonate synthesis typically involves neat reactions between carbon dioxide and appropriate organic substrates under catalytic conditions [16] [18]. Ion exchange resins have proven particularly effective as heterogeneous catalysts for these transformations, operating under supercritical carbon dioxide conditions at 373 K and 8 MPa [16].

Environmental impact assessments reveal that solvent-free processes demonstrate significantly improved sustainability metrics compared to conventional solvent-based methods [16] [19]. The E-factor, representing the ratio of waste to product, ranges from 0.2 to 0.5 for solvent-free processes, substantially lower than traditional synthetic approaches [19]. Energy consumption is also reduced, typically requiring 45 to 65 kJ/mol compared to higher energy requirements for solvent-mediated processes [19].

Atom economy calculations for solvent-free carbonate synthesis demonstrate values between 85 and 95%, indicating efficient incorporation of starting materials into the final product [19] [18]. The elimination of solvent recovery and purification steps further enhances the overall process efficiency and reduces operational costs [16].

Biocatalytic Production Strategies

Biocatalytic approaches represent the most environmentally benign methodology for tert-butyl hydrogen carbonate synthesis, utilizing enzymatic catalysts under mild reaction conditions [20] [21] [22]. Lipase B from Candida antarctica has emerged as the most effective biocatalyst for carbonate synthesis, demonstrating excellent activity and selectivity under solvent-free conditions [20].

The biocatalytic mechanism involves lipase-catalyzed transesterification reactions between appropriate substrates and glycerol carbonate, proceeding at room temperature without the need for harsh reaction conditions [20]. Optimization studies have revealed that room temperature conditions provide superior results compared to the enzyme's thermal activity optimum, suggesting unique mechanistic considerations for carbonate synthesis [20].

Chemo-enzymatic approaches combining biocatalytic and chemical transformations have shown particular promise for complex carbonate synthesis [21]. These integrated processes achieve yields up to 65% for bis(cyclic carbonate) esters while maintaining excellent sustainability credentials [21]. The biocatalyst components demonstrate good recyclability, retaining activity for at least 5 operational cycles [21].

Environmental impact metrics for biocatalytic processes are exceptional, with E-factors ranging from 0.1 to 0.3 and energy consumption requirements of only 25 to 40 kJ/mol [20] [21]. Atom economy values reach 90 to 98%, representing near-theoretical efficiency for substrate incorporation [20]. The biocatalysts exhibit excellent recyclability characteristics, classified as "excellent" compared to other synthetic methodologies [20] [21].

MethodE-FactorEnergy Consumption (kJ/mol)Atom Economy (%)Recyclability
Solvent-Free Synthesis0.2-0.545-6585-95 [16] [19]Good
Biocatalytic Production0.1-0.325-4090-98 [20] [21]Excellent
Continuous Flow Process0.3-0.755-7580-90 [19]Good
Ionic Liquid Catalysis0.4-0.840-6075-85 [21]Very Good

The development of carbonic anhydrase and formate dehydrogenase systems for direct carbon dioxide capture and transformation represents a cutting-edge approach to sustainable carbonate synthesis [22]. These enzymatic systems facilitate carbon dioxide uptake and conversion under ambient conditions, offering potential solutions for carbon capture and utilization applications [22].

Research findings demonstrate that carbonic anhydrases accelerate carbon dioxide uptake by promoting its solubility in aqueous media as hydrogen carbonate, providing the foundation for subsequent carbonate synthesis reactions [22]. Formate dehydrogenases complement this approach by converting carbon dioxide into more reduced species such as formic acid, which serves as a C1 building block for further synthetic transformations [22].

Thermodynamic Stability Analysis

tert-Butyl hydrogen carbonate exhibits complex thermodynamic behavior that varies significantly with temperature and environmental conditions. The compound demonstrates moderate thermal stability under ambient conditions, with its molecular integrity maintained up to approximately 100°C [1] [2]. However, detailed thermal analysis reveals multiple decomposition pathways that become increasingly prevalent at elevated temperatures.

Thermal Decomposition Pathways

The thermal decomposition of tert-butyl hydrogen carbonate follows several distinct mechanistic pathways, each with characteristic temperature ranges and activation energies. Primary decomposition mechanisms include decarboxylation, carbon-oxygen bond cleavage, hydrolytic breakdown, oxidative decomposition, and radical-mediated processes [3] [4].

Decarboxylation represents the most thermodynamically favorable pathway, occurring between 100-200°C through direct carbon dioxide elimination from the carbonate functional group [3]. This process yields tert-butanol and carbon dioxide as primary products, following first-order kinetics with an activation energy estimated at 58-65 kJ/mol based on analogous carbonate systems [3] [4].

Heterolytic carbon-oxygen bond cleavage becomes significant at temperatures between 150-250°C, particularly under acidic conditions. This pathway generates tert-butyl cations and carbonate anions, with the reaction rate strongly influenced by the stability of the tertiary carbocation intermediate [5] [6]. The formation of stable tert-butyl cations facilitates this decomposition route, distinguishing it from primary and secondary alkyl carbonates.

Hydrolytic decomposition occurs across a broad temperature range (50-150°C) and represents the dominant pathway in aqueous environments. This mechanism involves nucleophilic attack by water molecules on the carbonyl carbon, leading to formation of carbonic acid and tert-butanol [7] [8]. The reaction exhibits strong pH dependence, with both acidic and basic conditions significantly accelerating the hydrolysis rate.

Oxidative decomposition pathways become prevalent at higher temperatures (200-400°C), particularly in the presence of atmospheric oxygen. These processes generate various oxidation products including ketones, aldehydes, and carboxylic acids through radical chain mechanisms [9] [10]. The complexity of oxidative decomposition increases with temperature, leading to multiple competing pathways.

Radical formation pathways dominate at temperatures above 250°C, involving homolytic bond cleavage to generate tert-butyl radicals. These intermediates undergo rapid secondary reactions, including β-scission to form isobutene and hydrogen abstraction reactions [11] [12]. The high bond dissociation energy of tertiary C-H bonds (approximately 100 kcal/mol) influences the selectivity of radical-mediated decomposition.

Pressure-Dependent Phase Behavior

The phase behavior of tert-butyl hydrogen carbonate exhibits remarkable sensitivity to pressure variations, with distinct structural transitions observed across different pressure regimes. Under ambient conditions (0.1-1.0 GPa), the compound maintains normal molecular behavior with standard hydrogen bonding patterns and van der Waals interactions [13].

Moderate pressure conditions (1.0-5.0 GPa) induce enhanced hydrogen bonding between carbonate molecules, leading to increased intermolecular organization and slight stabilization of the molecular structure. This pressure range corresponds to conditions encountered in high-pressure organic synthesis applications.

High pressure regimes (5.0-20.0 GPa) trigger significant structural reorganization, characterized by pressure-induced polymerization of carbonate units. The formation of extended hydrogen-bonded networks becomes thermodynamically favorable, resulting in increased viscosity and modified reactivity patterns [14] [15].

Ultra-high pressure conditions (20.0-40.0 GPa) promote the development of three-dimensional carbonate networks through coordination number increases and the emergence of "three plus one" local coordination environments. These structural changes produce substantial increases in thermal stability and dramatic modifications in chemical reactivity [14] [15].

Extreme pressure conditions (above 40.0 GPa) result in complete structural transformation, with the formation of extended low-dimensional carbonate networks. Under these conditions, the compound exhibits maximum thermal stability and significantly altered physical properties, including viscosity increases of three orders of magnitude compared to ambient conditions [14] [15].

Acid-Base Characteristics

tert-Butyl hydrogen carbonate functions as a weak acid with a predicted pKa value of 4.17 ± 0.41, positioning it in the range of weak organic acids [2]. This acidity arises from the ionizable hydrogen atom attached to the carbonate functional group, which can dissociate to form the corresponding tert-butyl carbonate anion.

pKa Determination in Aqueous/Non-Aqueous Media

The acid dissociation constant of tert-butyl hydrogen carbonate has been determined through computational predictions, yielding a pKa value of 4.17 ± 0.41 in aqueous media [2]. This value indicates moderate acidity, comparable to other substituted carbonic acid derivatives.

Solvent effects significantly influence the apparent pKa value, with non-aqueous media generally exhibiting different ionization behavior. In organic solvents with lower dielectric constants, the compound displays reduced ionization tendency, effectively increasing the apparent pKa value. Conversely, in polar protic solvents, hydrogen bonding interactions can stabilize the ionized form, potentially lowering the effective pKa.

Temperature dependence of the pKa value follows typical thermodynamic relationships, with increasing temperature generally leading to slight increases in the pKa value due to reduced hydration effects and altered solvation energetics. The temperature coefficient is estimated at approximately 0.003 pKa units per degree Celsius based on analogous carbonic acid systems.

Ionic strength effects in aqueous solutions influence the apparent pKa through activity coefficient modifications. Higher ionic strengths typically result in slight increases in the apparent pKa value due to reduced activity coefficients of the ionized species.

Buffer Capacity in Organic Reaction Systems

tert-Butyl hydrogen carbonate demonstrates moderate buffering capacity in the pH range of 3.17-5.17, corresponding to ±1 pH unit from its pKa value. The buffer capacity for a 0.1 M solution is calculated to be approximately 0.035 M, while a 0.05 M solution exhibits a capacity of 0.018 M [16] [17].

Comparison with standard buffer systems reveals that tert-butyl hydrogen carbonate provides effective buffering in the acidic pH range, making it particularly useful for organic reactions requiring mildly acidic conditions. The buffer capacity is directly proportional to concentration, following the Henderson-Hasselbalch relationship.

Directional buffer capacity analysis shows that the compound exhibits higher resistance to base addition than acid addition when the pH is below the pKa value. This asymmetric buffering behavior results from the relative concentrations of the acid and conjugate base forms at different pH values.

Temperature stability of the buffering system is generally good below 50°C, but thermal decomposition at higher temperatures leads to gradual buffer capacity loss. The presence of water accelerates this thermal degradation through hydrolytic pathways.

Kinetic Studies of Chemical Transformations

The kinetic behavior of tert-butyl hydrogen carbonate encompasses multiple transformation pathways, each characterized by distinct rate constants, activation energies, and mechanistic features. Comprehensive kinetic analysis reveals strong dependencies on temperature, pH, solvent composition, and the presence of catalytic species.

Hydrolysis Rate Constants Under Varied Conditions

Hydrolysis kinetics of tert-butyl hydrogen carbonate follow complex multi-pathway mechanisms, with rate constants varying dramatically across different pH regimes. Under neutral conditions (pH 6-8), the neutral hydrolysis pathway predominates with a rate constant of approximately 1.0 × 10⁻⁶ s⁻¹ at 25°C, based on analogous tert-butyl ester systems [7].

Acid-catalyzed hydrolysis demonstrates significantly enhanced reaction rates, with the second-order rate constant kₐ = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ for reactions involving hydronium ion catalysis [7]. This pathway follows an AAC2 mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent product formation.

Base-catalyzed hydrolysis exhibits even higher reactivity, with the second-order rate constant kᵦ = 1.7 ± 0.3 M⁻¹s⁻¹ for hydroxide ion catalysis [7]. This BAC2 mechanism involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the tert-butoxide leaving group.

Temperature dependence of hydrolysis rates follows Arrhenius relationships, with activation energies of 78 ± 5 kJ/mol for neutral hydrolysis, 59 ± 4 kJ/mol for acid-catalyzed hydrolysis, and 88 ± 11 kJ/mol for base-catalyzed hydrolysis [7]. These values reflect the different mechanistic pathways and transition state structures involved in each process.

Solvent effects significantly influence hydrolysis kinetics, with polar protic solvents generally accelerating the reaction through enhanced solvation of charged intermediates and transition states. The presence of co-solvents can modify reaction rates through medium effects on activity coefficients and solvation structures.

Nucleophilic Substitution Reactivity Profiles

tert-Butyl hydrogen carbonate exhibits distinctive nucleophilic substitution behavior that differs significantly from other carbonate esters due to the tertiary nature of the alkyl group. The compound shows enhanced susceptibility to nucleophilic attack at the carbonyl carbon, while displaying reduced reactivity toward SN2-type substitution at the tert-butyl center due to steric hindrance [18] [19].

Nucleophilic addition-elimination mechanisms dominate reactions with various nucleophiles, proceeding through tetrahedral intermediates that subsequently eliminate tert-butoxide or related leaving groups. The rate-determining step typically involves formation of the tetrahedral intermediate, with reaction rates strongly dependent on nucleophile strength and steric accessibility [20] [21].

Steric effects play a crucial role in determining reaction selectivity and rates. The bulky tert-butyl group creates significant steric hindrance around the reaction center, favoring nucleophiles with smaller effective radii and reducing reaction rates compared to less substituted analogs [18] [19].

Electronic effects of the carbonate functional group influence nucleophilic reactivity through inductive and resonance interactions. The electron-withdrawing nature of the carbonate group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and stabilizing anionic intermediates.

Competitive reaction pathways include elimination reactions that become increasingly important at elevated temperatures or under basic conditions. The formation of isobutene through β-elimination represents a significant side reaction that can compete with nucleophilic substitution processes [22] [23].

Catalyst effects dramatically influence reaction rates and selectivity. Lewis acids can activate the carbonyl group toward nucleophilic attack, while Brønsted acids may protonate the leaving group to facilitate elimination. Base catalysis generally favors nucleophilic substitution through deprotonation of nucleophiles and stabilization of anionic intermediates [24] [20].

XLogP3

1.2

Other CAS

51300-90-4

Wikipedia

Tert-butyl hydrogen carbonate

Dates

Last modified: 04-14-2024

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